DL-3-(Benzylthio)lactic Acid
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Overview
Description
Propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]- is an organic compound with the molecular formula C10H12O3S. This compound is characterized by the presence of a hydroxy group, a phenylmethylthio group, and a propanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]- typically involves the reaction of 2-hydroxypropanoic acid with benzyl mercaptan under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxy group.
Substitution: The phenylmethylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or alkane.
Scientific Research Applications
Propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]- is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]- exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds, while the phenylmethylthio group can participate in hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity for various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 3-hydroxy-2-methyl-, methyl ester: Similar in structure but with a methyl ester group instead of a phenylmethylthio group.
2-Propenoic acid, 3-phenyl-, phenylmethyl ester: Contains a phenyl group but lacks the hydroxy and thio groups.
Uniqueness
Propanoic acid, 2-hydroxy-3-[(phenylmethyl)thio]- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-benzylsulfanyl-2-hydroxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCLLBKUBRUEQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.